N-tert-butyl-4-hydroxybutanesulfonamide
Description
However, structural analogs such as N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide (CAS 415679-06-0) and N-t-Butyl 4-bromobenzenesulfonamide (CAS 93281-65-3) are discussed in the literature. These compounds share the N-tert-butylsulfonamide backbone but differ in substituents and aromatic vs. aliphatic frameworks. Below, we introduce the available analogs and compare their properties.
Properties
Molecular Formula |
C8H19NO3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-tert-butyl-4-hydroxybutane-1-sulfonamide |
InChI |
InChI=1S/C8H19NO3S/c1-8(2,3)9-13(11,12)7-5-4-6-10/h9-10H,4-7H2,1-3H3 |
InChI Key |
DGMVTDIDCBTEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide (Compound A) and N-t-Butyl 4-bromobenzenesulfonamide (Compound B):
Key Findings from Research
Compound A: The bromomethyl and fluorine substituents enhance its reactivity in nucleophilic substitutions, making it a versatile intermediate in medicinal chemistry . Its fluorinated aromatic ring may improve metabolic stability in drug candidates compared to non-fluorinated analogs .
Compound B :
- The absence of fluorine and bromomethyl groups reduces steric hindrance, favoring applications in palladium-catalyzed coupling reactions .
- Its simpler structure is associated with lower molecular weight, which may improve pharmacokinetic properties in preclinical studies .
Comparison with Non-Sulfonamide Analogs
- BHA (2(3)-tert-butyl-4-hydroxyanisole): A phenolic antioxidant (CAS 25013-16-5) with a tert-butyl group, shown to elevate glutathione S-transferase activity in hepatic tissues. Unlike sulfonamides, BHA lacks a sulfonamide moiety and acts via electrophile scavenging .
- Ethoxyquin: A quinoline-based antioxidant (CAS 91-53-2) that also enhances glutathione conjugation but through a distinct mechanism involving lipophilic radical trapping .
Limitations and Notes
Data Gaps: No direct evidence for N-tert-butyl-4-hydroxybutanesulfonamide was found in the provided materials.
Structural Implications : The aliphatic "hydroxybutane" chain in the queried compound would confer distinct solubility and reactivity compared to aromatic analogs. For example, hydroxybutane may increase hydrophilicity, altering bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
